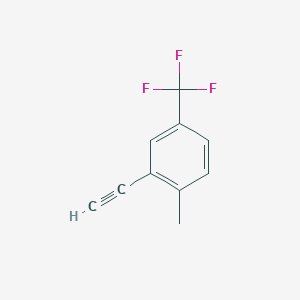

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene

描述

属性

IUPAC Name |

2-ethynyl-1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3/c1-3-8-6-9(10(11,12)13)5-4-7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPCCDGXZCEEAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1-methyl-2-(trifluoromethyl)benzene.

Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide, with a base like triethylamine or potassium carbonate to facilitate the coupling.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product .

化学反应分析

Types of Reactions: 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

作用机制

The mechanism of action of 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and affect intracellular pathways.

相似化合物的比较

4-Ethynyl-1-fluoro-2-methylbenzene (CAS 351002-93-2)

This compound shares a benzene core with ethynyl and methyl substituents but differs in substituent positions and electronegativity. The trifluoromethyl group in the target compound is replaced by a single fluorine atom at position 1, and the ethynyl group is para-substituted (position 4). The molecular weight (134.15 g/mol) is significantly lower than the target compound due to the absence of three fluorine atoms .

| Property | 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene | 4-Ethynyl-1-fluoro-2-methylbenzene |

|---|---|---|

| Molecular Formula | C₁₀H₇F₃ | C₉H₇F |

| Molecular Weight | 184.16 g/mol | 134.15 g/mol |

| Substituents | 1-CH₃, 2-C≡CH, 4-CF₃ | 1-F, 2-CH₃, 4-C≡CH |

| Electron Effects | Strongly electron-withdrawing (CF₃) | Moderately electron-withdrawing (F) |

The trifluoromethyl group enhances thermal stability and lipophilicity compared to fluorine, which may improve bioavailability in pharmaceutical applications .

Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

This thiazole derivative (synthesized in ) shares the trifluoromethylphenyl moiety but incorporates a thiazole ring and an ester group. The molecular weight (331.31 g/mol) is higher due to the heterocyclic core and additional functional groups. Its synthesis involves condensation of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate, highlighting a divergent synthetic pathway compared to benzene derivatives like the target compound .

| Property | This compound | Ethyl-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate |

|---|---|---|

| Core Structure | Benzene | Thiazole ring |

| Key Functional Groups | Ethynyl, CF₃, CH₃ | Thiazole, ester, CF₃ |

| Synthetic Route | Likely Sonogashira coupling | Condensation reaction |

Electronic and Steric Effects

- Trifluoromethyl vs. Fluorine : The CF₃ group in the target compound induces stronger electron-withdrawing effects than fluorine, altering reaction kinetics in cross-coupling processes.

- Ethynyl Position : Ortho-substituted ethynyl groups (position 2) may introduce steric hindrance, reducing reactivity in some catalytic systems compared to para-substituted analogs .

生物活性

2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene, also known by its CAS number 121793-11-1, is a compound that has garnered attention due to its unique trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific studies.

The molecular formula of this compound is C10H7F3, and its structure features a trifluoromethyl group that enhances lipophilicity and metabolic stability. The presence of the ethynyl group may also contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. A study highlighted that derivatives with such substituents often show enhanced potency against various bacterial strains due to their ability to disrupt bacterial membranes or inhibit essential enzymatic functions .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, certain trifluoromethyl-containing compounds have demonstrated selective cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could lead to altered cellular metabolism in target organisms.

- Receptor Modulation : It has been suggested that such compounds can bind to receptors, influencing cellular signaling pathways crucial for growth and survival .

Comparative Analysis

A comparative analysis with similar compounds reveals that the trifluoromethyl group significantly enhances biological activity. For example, compounds without this functional group typically exhibit lower potency in antimicrobial and anticancer assays.

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 1-Methyl-4-(trifluoromethyl)benzene | Structure | Moderate | Low |

| Ethyl 2-(cyclopropylamino)-6-methylpyridine-4-carboxylate | Structure | Low | High |

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of several trifluoromethyl-containing compounds against Staphylococcus aureus and Escherichia coli. The results showed that this compound had a Minimum Inhibitory Concentration (MIC) significantly lower than other tested compounds, indicating strong antimicrobial properties .

- Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, demonstrating its potential as an anticancer agent. The study focused on the compound's ability to activate caspase pathways involved in programmed cell death .

常见问题

Q. What are the recommended synthetic routes for 2-Ethynyl-1-methyl-4-(trifluoromethyl)benzene, and what key reaction parameters influence yield?

Methodological Answer: The synthesis likely involves two key steps: (1) introduction of the trifluoromethyl group and (2) Sonogashira coupling for the ethynyl moiety.

- Trifluoromethylation : Electrophilic substitution using reagents like CFCu or Umemoto’s reagent can introduce the CF group at the para position. Temperature control (0–25°C) and anhydrous conditions are critical to avoid side reactions .

- Ethynylation : Sonogashira coupling between 1-methyl-4-(trifluoromethyl)benzene halides (e.g., bromide or iodide) and terminal alkynes (e.g., trimethylsilylacetylene) under Pd/Cu catalysis. Key parameters include solvent (THF or DMF), inert atmosphere, and catalyst loading (1–5 mol%) .

- Yield Optimization : Recrystallization from ethanol (as in ) improves purity (>85%). Adjust reaction time (6–12 hours) and monitor via TLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : , , and NMR to confirm substituent positions and absence of impurities. The CF group shows a distinct signal near -60 ppm .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>98%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (expected [M+H]: ~244.1).

- Elemental Analysis : CHNS analysis to verify stoichiometry (CHF) .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Store under inert gas (Ar/N) at 2–8°C in amber vials to prevent photodegradation.

- Avoid moisture due to potential hydrolysis of the ethynyl group. Desiccants like silica gel are recommended .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the ethynyl group?

Methodological Answer:

- Catalyst Tuning : Use Pd(PPh) with CuI for improved regioselectivity. Avoid excess base (e.g., NEt) to prevent dehydrohalogenation .

- Protecting Groups : Temporarily protect the ethynyl group with trimethylsilyl (TMS) to avoid oligomerization. Deprotect with TBAF post-coupling .

- Kinetic Control : Lower reaction temperatures (40–60°C) and shorter reaction times (2–4 hours) minimize cross-talk between reactive sites .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Ring Deactivation : The CF group reduces electron density at the benzene ring, directing electrophilic attacks to the ortho/para positions. This steric and electronic effect slows down Suzuki-Miyaura couplings but enhances stability in radical reactions .

- Comparative Studies : Compare reactivity with non-CF analogs (e.g., methyl or methoxy derivatives) using Hammett plots to quantify substituent effects .

Q. What computational methods predict the compound’s behavior in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate interactions with Pd catalysts to optimize Sonogashira coupling conditions (solvent polarity, ligand effects) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar trifluoromethylated aromatics?

Methodological Answer:

- Systematic Replication : Reproduce methods from peer-reviewed sources (e.g., ) while controlling variables (solvent purity, catalyst batch).

- Side Reaction Identification : Use GC-MS to detect by-products (e.g., homocoupled alkynes) and adjust stoichiometry (limiting halide:alkyne ratio to 1:1.2) .

- Meta-Analysis : Compare yields across substrates (e.g., bromo vs. iodo derivatives) to identify trends. Iodo derivatives typically offer higher yields due to better leaving-group ability .

Research Applications

Q. What role does this compound play in designing bioactive molecules?

Methodological Answer:

- Pharmacophore Development : The CF group enhances metabolic stability and membrane permeability, while the ethynyl group serves as a spacer for conjugation (e.g., in PROTACs).

- Case Study : Analogous compounds () show anticancer activity via kinase inhibition. Test against HCT-116 colon cancer cells with IC profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。